2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C12H17BrN4O and a molecular weight of 313.2 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It features a piperazine ring substituted with a bromobutanoyl group and a pyrimidine ring, making it a versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with an appropriate acylating agent to introduce the butanoyl group.
Bromination: The next step involves the bromination of the butanoyl group to form the 2-bromobutanoyl derivative. This can be done using bromine or a brominating reagent under controlled conditions.
Coupling with Pyrimidine: The final step involves coupling the bromobutanoyl-piperazine intermediate with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobutanoyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the butanoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as alcohols or ketones.
Hydrolysis: Carboxylic acids and amine derivatives.
Scientific Research Applications
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease research.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with antibacterial activity.
Uniqueness
2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromobutanoyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c1-2-10(13)11(18)16-6-8-17(9-7-16)12-14-4-3-5-15-12/h3-5,10H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXAXJDIDKPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207542 |
Source
|
Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-37-7 |
Source
|
Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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